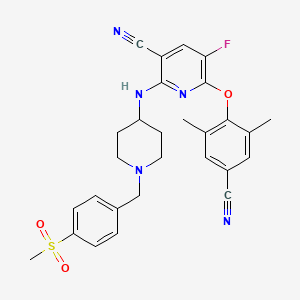

HIV-1 inhibitor-59

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H28FN5O3S |

|---|---|

Molecular Weight |

533.6 g/mol |

IUPAC Name |

6-(4-cyano-2,6-dimethylphenoxy)-5-fluoro-2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]pyridine-3-carbonitrile |

InChI |

InChI=1S/C28H28FN5O3S/c1-18-12-21(15-30)13-19(2)26(18)37-28-25(29)14-22(16-31)27(33-28)32-23-8-10-34(11-9-23)17-20-4-6-24(7-5-20)38(3,35)36/h4-7,12-14,23H,8-11,17H2,1-3H3,(H,32,33) |

InChI Key |

WMWPEXJIESMSJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C=C(C(=N2)NC3CCN(CC3)CC4=CC=C(C=C4)S(=O)(=O)C)C#N)F)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking New Avenues in HIV-1 Eradication: A Technical Guide to Novel Complement Sensitization Pathways

For Immediate Release

This technical guide provides an in-depth exploration of novel pathways that sensitize Human Immunodeficiency Virus Type 1 (HIV-1) to the host's complement system, a critical component of the innate immune response. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of a functional cure for HIV-1. Herein, we detail the molecular mechanisms, present key quantitative data, provide comprehensive experimental protocols, and visualize the intricate signaling and experimental workflows.

Introduction

The complement system is a potent, yet often subverted, arm of the immune system in the context of HIV-1 infection. While HIV-1 can activate the complement cascade, it has evolved sophisticated mechanisms to evade complement-mediated lysis.[1][2] A key strategy in HIV-1 immune evasion is the incorporation of host complement regulatory proteins, such as CD55 and CD59, into the viral envelope, which protects the virus and infected cells from destruction.[2][3] However, recent advancements have illuminated novel therapeutic strategies designed to overcome these evasion mechanisms and render HIV-1 and infected cells susceptible to complement-mediated destruction. This guide focuses on three promising approaches: the use of small-molecule CD4-mimetics, the development of bispecific complement engagers (BiCEs), and the application of CR2-Fc fusion proteins.

Small-Molecule CD4-Mimetics: Exposing the Vulnerable Core of HIV-1

Small-molecule CD4-mimetic compounds (CD4mcs) represent a class of therapeutic agents that bind to the HIV-1 envelope glycoprotein gp120 within the highly conserved Phe43 cavity, the same pocket engaged by the host cell receptor, CD4.[4] This binding induces conformational changes in the Env trimer, mimicking the CD4-bound state and exposing otherwise concealed epitopes. These newly exposed epitopes can then be recognized by antibodies present in the sera of HIV-1-infected individuals, leading to antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

Signaling Pathway and Mechanism of Action

The binding of a CD4mc to gp120 initiates a cascade of events that ultimately sensitizes the infected cell to complement-mediated lysis. This pathway is depicted in the following diagram:

Caption: CD4-mimetic induced complement sensitization pathway.

Quantitative Data: Efficacy of CD4-Mimetics

The potency of various CD4-mimetic compounds in sensitizing HIV-1-infected cells to antibody-mediated effector functions has been quantified. The following table summarizes the 50% effective concentrations (EC50) for ADCC induction by select compounds. While direct CDC EC50 values are less commonly reported, ADCC serves as a strong correlate for the potential to induce complement-mediated lysis.

| Compound | HIV-1 Strain | EC50 (ADCC, nM) | Reference |

| N5-i5 | BaL | 0.05 | |

| 2.2c | BaL | 3.75 |

Bispecific Complement Engagers (BiCEs): A Targeted Strike on Infected Cells

Bispecific Complement Engagers (BiCEs) are engineered proteins that physically link the complement-initiating protein C1q to the surface of HIV-1 infected cells. This is achieved through a dual-binding mechanism: one part of the BiCE, typically a single-chain variable fragment (scFv), recognizes a specific epitope on the HIV-1 Env, while the other part, often a nanobody, binds with high affinity to C1q. This targeted recruitment of C1q kickstarts the classical complement cascade, leading to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of the infected cell.

Mechanism of Action of Anti-HIV BiCEs

The operational workflow of BiCEs in directing complement-mediated killing of HIV-1 infected cells is illustrated below:

Caption: Mechanism of action of bispecific complement engagers (BiCEs).

CR2-Fc Fusion Proteins: Amplifying Complement Deposition

A novel approach to enhance complement-mediated virolysis involves the use of a fusion protein composed of the C3-binding region of complement receptor type 2 (CR2) and the complement-activating Fc domain of human IgG1 (CR2-Fc). This engineered protein targets and amplifies the deposition of complement on HIV virions. The CR2 portion of the fusion protein binds to C3 fragments that are naturally deposited on the surface of HIV-1, while the Fc domain activates the classical complement pathway, leading to further complement deposition and enhanced viral lysis.

CR2-Fc Fusion Protein Therapeutic Strategy

The proposed mechanism for CR2-Fc-mediated enhancement of complement activity against HIV-1 is outlined in the following diagram:

Caption: CR2-Fc fusion protein mechanism for enhanced virolysis.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of these findings. This section provides an overview of key experimental protocols.

Complement-Dependent Cytotoxicity (CDC) Assay

This assay measures the ability of antibodies to kill target cells in the presence of complement.

-

Target Cell Preparation:

-

Culture HIV-1 infected cells (e.g., CEM.NKR-CCR5 cells) or cells coated with recombinant HIV-1 gp120.

-

Label target cells with a viability dye (e.g., Calcein-AM) for live-cell tracking or a membrane integrity dye for dead-cell quantification.

-

Wash and resuspend cells to a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of target cells per well.

-

Add serial dilutions of the test antibody or patient serum.

-

Add a source of complement, typically normal human serum (NHS), at a final concentration of 10-20%.

-

Include appropriate controls: cells with complement only (no antibody), cells with antibody only (heat-inactivated complement), and untreated cells.

-

-

Incubation:

-

Incubate the plate at 37°C for 2-4 hours.

-

-

Data Acquisition and Analysis:

-

Measure cell viability using a flow cytometer or a plate reader, depending on the viability dye used.

-

Calculate the percentage of specific lysis for each antibody concentration using the formula: % Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

-

Determine the EC50 value, which is the antibody concentration that results in 50% of the maximum cell lysis.

-

C3 Deposition Assay (Flow Cytometry)

This assay quantifies the amount of complement component C3 deposited on the surface of HIV-1 virions or infected cells.

-

Opsonization:

-

Incubate HIV-1 virions or infected cells with normal human serum (NHS) as a source of complement, with or without a sensitizing agent (e.g., CD4mc and HIV-positive serum), for 30-60 minutes at 37°C.

-

Use heat-inactivated NHS as a negative control.

-

-

Staining:

-

Wash the opsonized virions or cells to remove unbound complement proteins.

-

Stain with a fluorescently labeled antibody specific for a C3 fragment (e.g., anti-C3b/iC3b).

-

-

Data Acquisition and Analysis:

-

Analyze the samples by flow cytometry.

-

Quantify the mean fluorescence intensity (MFI) of the C3 staining, which is proportional to the amount of C3 deposited.

-

HIV-1 Infectivity Assay (TZM-bl Reporter Cell Line)

This assay measures the infectivity of HIV-1 virions after treatment with complement and/or sensitizing agents.

-

Virus Preparation:

-

Prepare stocks of HIV-1.

-

Treat the virus with the experimental conditions (e.g., NHS, sensitizing agent, or both).

-

-

Infection:

-

Add the treated virus to TZM-bl cells, which are HeLa cells that express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene.

-

Incubate for 48 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity compared to the control indicates a reduction in viral infectivity.

-

HIV-1 Evasion of Complement: The Role of Vpu

The HIV-1 accessory protein Vpu plays a crucial role in viral immune evasion by counteracting the host restriction factor BST-2 (tetherin). BST-2 inhibits the release of nascent virions from the surface of infected cells. Vpu antagonizes BST-2 by inducing its degradation and/or by sequestering it in a perinuclear compartment, thereby preventing it from reaching the cell surface to tether new virus particles. This mechanism indirectly contributes to complement evasion by reducing the time virions are exposed on the cell surface, where they would be vulnerable to complement attack.

Vpu-BST-2 Antagonism Workflow

The following diagram illustrates the key steps in Vpu-mediated counteraction of BST-2.

Caption: Workflow of Vpu-mediated antagonism of BST-2/Tetherin.

Conclusion

The sensitization of HIV-1 to the complement system is a rapidly evolving field with immense therapeutic potential. The strategies outlined in this guide—small-molecule CD4-mimetics, bispecific complement engagers, and CR2-Fc fusion proteins—represent innovative approaches to unmasking HIV-1 to the host's innate immune defenses. Continued research into these and other novel pathways will be instrumental in the development of a functional cure for HIV-1. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community dedicated to this critical mission.

References

- 1. The good and evil of complement activation in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody-dependent complement-mediated cytotoxicity in sera from patients with HIV-1 infection is controlled by CD55 and CD59 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-dependent complement-mediated cytotoxicity in sera from patients with HIV-1 infection is controlled by CD55 and CD59 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CD4-mimetics sensitize HIV-infected cells to ADCC mediated by plasma from persons with early-stage HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of CD59 inhibitor rILYd4 on HIV-1

An In-depth Technical Guide on the Mechanism of Action of CD59 Inhibitor rILYd4 on HIV-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Human Immunodeficiency Virus (HIV-1) has evolved multiple strategies to evade the host immune system. One critical mechanism is the incorporation of host-derived complement regulatory proteins, such as CD59 (Protectin), into the viral envelope during budding.[1] CD59 functions to inhibit the formation of the Membrane Attack Complex (MAC), the terminal pore-forming component of the complement cascade, thereby protecting the virion from complement-dependent virolysis (CDV).[1] This allows the virus to survive even in the presence of anti-HIV-1 antibodies that would otherwise activate the classical complement pathway.[1]

This document details the mechanism of rILYd4, a high-affinity inhibitor of human CD59, in sensitizing HIV-1 to complement-mediated destruction.[1] rILYd4 is a recombinant, 18.6 kDa protein corresponding to the fourth domain of intermedilysin (ILY), a toxin from Streptococcus intermedius.[1] By binding to the active site of CD59 on the HIV-1 envelope, rILYd4 abrogates its protective function. This inhibition restores the lytic activity of the complement cascade, enabling anti-HIV-1 antibodies present in patient plasma to effectively trigger the destruction of the virus. This guide provides a comprehensive overview of the mechanism, quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of rILYd4 against HIV-1 is the potentiation of antibody-dependent, complement-mediated virolysis. This process can be broken down into the following steps:

-

HIV-1 Acquires Host CD59: As HIV-1 virions bud from the surface of an infected host cell, they incorporate various host membrane proteins into their lipid envelope. Among these is the GPI-anchored protein CD59.

-

Antibody Recognition and Complement Activation: In an infected individual, antibodies (Abs) are generated against HIV-1 envelope proteins, such as gp120 and gp41. When these Abs bind to the surface of a virion, they activate the classical complement pathway. This leads to a cascade of enzymatic reactions culminating in the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC).

-

CD59-Mediated Immune Evasion: The virion-associated CD59 protein interacts with the C8 and C9 components of the assembling MAC, preventing the polymerization of C9 and the formation of a functional lytic pore. This renders the virus resistant to complement-mediated lysis, a key survival strategy.

-

rILYd4 Inhibition of CD59: The rILYd4 protein is a high-affinity ligand for human CD59, binding to a region that encompasses its active site. When rILYd4 is introduced, it binds to the CD59 molecules on the HIV-1 envelope.

-

Restoration of Complement-Mediated Virolysis: With CD59 function blocked by rILYd4, the inhibition of MAC formation is lifted. The complement cascade can now proceed to completion, forming a transmembrane pore in the viral envelope. This disruption of the envelope integrity leads to the release of viral core proteins, such as p24, and the inactivation of the virion.

Signaling and Interaction Pathway

Caption: Mechanism of rILYd4 in overcoming HIV-1 immune evasion.

Quantitative Data Presentation

The efficacy of rILYd4 has been quantified in a series of in vitro experiments. The data below is summarized from studies using HIV-1 virions derived from various cell lines and primary patient samples.

Table 1: Effect of rILYd4 on Complement-Mediated Virolysis of HIV-1 from Cell Lines

| Cell Line Source of HIV-1 | Host Cell CD59 Status | Treatment Condition | Mean Virolysis (%) ± SD |

| THP-1 | CD59-Positive | Anti-gp120 Ab + Complement | ~5% |

| THP-1 | CD59-Positive | Anti-gp120 Ab + Complement + rILYd4 (20 µg/mL) | ~85% |

| U1 | CD59-Negative | Anti-gp120 Ab + Complement | ~90% |

| U1 | CD59-Negative | Anti-gp120 Ab + Complement + rILYd4 (20 µg/mL) | ~90% |

| Data extracted from Iglesias et al., J Immunol, 2010. Virolysis was quantified by measuring the release of viral p24 antigen. |

Table 2: Dose-Dependent Virolysis of HIV-1 (OM10 Cell-Derived) by rILYd4

| rILYd4 Concentration (µg/mL) | Mean Virolysis (%) ± SD |

| 0 | ~8% |

| 0.3 | ~20% |

| 1.25 | ~45% |

| 5.0 | ~75% |

| 20.0 | ~88% |

| Data estimated from dose-response curve in Iglesias et al., J Immunol, 2010, using anti-gp120/160 polyclonal Abs. |

Table 3: rILYd4 Enhancement of Virolysis of Primary HIV-1 Isolates

| Patient Plasma Source (for Abs) | Treatment Condition | Mean Virolysis of Primary HIV-1 Isolates (%) |

| HIV-1 Infected Pool | Complement Only | < 10% |

| HIV-1 Infected Pool | Complement + rILYd4 (20 µg/mL) | ~65% |

| Non-Infected Control | Complement + rILYd4 (20 µg/mL) | < 10% |

| Pooled data from experiments using plasma from 16 HIV-1 infected individuals and 6 different primary HIV-1 isolates, as presented in Iglesias et al., J Immunol, 2010. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the primary literature.

Generation and Purification of rILYd4

rILYd4 is a recombinant protein expressed in E. coli.

-

Cloning: The DNA sequence encoding domain 4 of Intermedilysin (ILYd4) is cloned into a suitable bacterial expression vector (e.g., pET series) containing an N-terminal polyhistidine (His6) tag to facilitate purification.

-

Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium with appropriate antibiotics. The starter culture is then used to inoculate a larger volume of media. Protein expression is induced at mid-log phase (OD600 ≈ 0.6-0.8) by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is incubated for an additional 3-4 hours at 37°C.

-

Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Cells are lysed via sonication on ice.

-

Purification: The lysate is clarified by centrifugation to pellet cellular debris. The supernatant, containing the soluble His-tagged rILYd4, is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution: The rILYd4 protein is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Quality Control: The purity and size (~18.6 kDa) of the eluted protein are confirmed by SDS-PAGE and Coomassie blue staining. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

Complement-Mediated Virolysis Assay

This assay quantifies the lysis of HIV-1 virions by measuring the release of the p24 core antigen.

Caption: Experimental workflow for the HIV-1 virolysis assay.

Protocol Steps:

-

Virus Preparation: HIV-1 virions are harvested from the supernatant of infected cell cultures (e.g., THP-1, OM10, or primary PBMCs). The concentration of the virus stock is quantified using a standard HIV-1 p24 ELISA and diluted to a working concentration of 5 ng/mL of p24.

-

Pre-incubation: In a 96-well plate, 20 µL of the viral preparation is mixed with rILYd4 (at various concentrations) or culture medium (as a negative control). The plate is incubated for 30 minutes at 37°C.

-

Antibody Addition: Anti-HIV-1 specific antibodies (e.g., anti-gp120 monoclonal antibody or heat-inactivated plasma from HIV-1 positive patients) are added to the wells.

-

Complement Addition: Pooled normal human serum (HS) is added as a source of complement to a final concentration of 10% in a suitable buffer (e.g., GVB++). Heat-inactivated HS is used as a negative control for complement activity.

-

Virolysis Reaction: The plate is incubated for 30-60 minutes at 37°C to allow for complement activation and virolysis.

-

Quantification of p24 Release: The amount of p24 released from lysed virions is quantified using a commercial HIV-1 p24 antigen ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of virolysis is calculated using the following formula: % Virolysis = [ (p24_sample - p24_no_complement) / (p24_max_lysis - p24_no_complement) ] * 100 Where p24_max_lysis is determined by treating the virus with a detergent like Triton X-100 to achieve 100% lysis.

HIV-1 Infectivity Assay

This assay measures the reduction in viral infectivity following treatment with rILYd4 and complement.

-

Virolysis Treatment: HIV-1 virions are treated with rILYd4, anti-HIV-1 Abs, and complement as described in the virolysis assay (Section 4.2).

-

Infection of Target Cells: The treated virus preparations are then added to permissive target cells, such as H9 cells or TZM-bl reporter cells, seeded in a 96-well plate.

-

Incubation: The cells are incubated for a period sufficient to allow infection and expression of viral proteins (typically 48-72 hours).

-

Readout:

-

For H9 cells: The supernatant is collected, and the amount of new p24 produced is quantified by ELISA. A reduction in p24 levels compared to controls indicates a loss of infectivity.

-

For TZM-bl cells: These cells contain an integrated luciferase reporter gene under the control of the HIV-1 LTR. Upon infection and Tat expression, luciferase is produced. The cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates reduced infectivity.

-

-

Data Analysis: The percentage of infectivity is calculated relative to a control where the virus was treated with heat-inactivated complement.

Conclusion and Future Directions

The CD59 inhibitor rILYd4 effectively sensitizes both laboratory-adapted and primary isolates of HIV-1 to complement-mediated destruction. By specifically blocking a key immune evasion mechanism of the virus, rILYd4 restores the efficacy of endogenous anti-HIV-1 antibodies, transforming them into potent lytic agents. The data strongly suggest that inhibiting CD59 function is a viable therapeutic strategy to enhance the clearance of cell-free virions. This approach could be particularly valuable as an adjunct to current highly active antiretroviral therapy (HAART), which successfully suppresses viral replication but does not eliminate the viral reservoir. Further research should focus on the in vivo efficacy and safety of rILYd4, its potential to target latently infected cells that become reactivated, and the development of next-generation inhibitors with improved pharmacokinetic properties.

References

Initial Characterization of rILYd4 as an Anti-HIV-1 Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of the recombinant fourth domain of intermedilysin (rILYd4) as a potent anti-HIV-1 agent. The primary mechanism of action for rILYd4 is the enhancement of complement-mediated virolysis of HIV-1 by inhibiting the human complement regulatory protein CD59.[1][2]

Core Concept: Overcoming HIV-1 Evasion of the Complement System

HIV-1 virions incorporate host cell membrane proteins, including the complement regulator CD59, into their envelope.[2] This incorporation protects the virus from destruction by the host's complement system, a key component of the innate immune response.[1][2] CD59 functions by preventing the formation of the Membrane Attack Complex (MAC), which would otherwise lead to viral lysis.

rILYd4 is a high-affinity inhibitor of human CD59. By binding to CD59 on the surface of HIV-1 virions, rILYd4 abrogates its protective function. This sensitization allows for the effective activation of the complement cascade by anti-HIV-1 antibodies, leading to MAC formation and subsequent virolysis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of rILYd4's anti-HIV-1 activity.

Table 1: Dose-Dependent Effect of rILYd4 on Complement-Mediated Virolysis of HIV-1

| rILYd4 Concentration (µg/mL) | Percent Virolysis (%) |

| 0 | ~10 |

| 0.1 | ~20 |

| 1 | ~40 |

| 10 | ~75 |

| 20 | ~80 |

Data is approximated from graphical representations in the source material and represents the effect on HIV-1 derived from CD59-positive cells in the presence of anti-HIV-1 antibodies and complement.

Table 2: Effect of rILYd4 on HIV-1 Virolysis in CD59-Positive and CD59-Negative Cell Lines

| Cell Line | CD59 Expression | Treatment | Percent Virolysis (%) |

| THP-1 | Positive | Anti-HIV-1 Ab + Complement | ~15 |

| THP-1 | Positive | rILYd4 + Anti-HIV-1 Ab + Complement | ~85 |

| U1 | Negative | Anti-HIV-1 Ab + Complement | ~90 |

| U1 | Negative | rILYd4 + Anti-HIV-1 Ab + Complement | ~90 |

This table demonstrates that rILYd4's effect is dependent on the presence of CD59 on the virions.

Experimental Protocols

Generation and Purification of rILYd4

The recombinant fourth domain of intermedilysin (rILYd4), a 114 amino acid protein with a molecular weight of 18.6 kDa, was expressed in E. coli. Purification was achieved through standard protein purification techniques, and the purity was confirmed by SDS-PAGE and Coomassie Blue staining.

Virolysis Assay

This protocol outlines the key steps to assess the complement-mediated virolysis of HIV-1 in the presence of rILYd4.

a. Virus Preparation:

-

Culture HIV-1 infected human monocytic cell lines, such as the CD59-positive THP-1 and CD59-negative U1 cells.

-

Harvest the cell culture supernatant containing HIV-1 virions.

-

Concentrate and purify the viral particles.

b. Virolysis Reaction:

-

Pre-incubate the purified HIV-1 virions with a specified concentration of rILYd4 (e.g., 20 µg/mL) or a control buffer.

-

Add anti-HIV-1 envelope antibodies (e.g., anti-gp120 monoclonal antibody).

-

Introduce a source of complement, typically normal human serum (HS). As a negative control, use heat-inactivated human serum (HIS), as heat treatment inactivates the complement system.

-

Incubate the reaction mixture to allow for complement activation and virolysis.

c. Quantification of Virolysis:

-

Measure the release of the HIV-1 core protein p24 from the lysed viral particles using a p24 ELISA.

-

Use a lysis agent like Triton X-100 to establish 100% virolysis for normalization.

-

Calculate the percentage of virolysis relative to the Triton X-100 control.

Flow Cytometry Analysis of CD59 Expression

This protocol is used to confirm the presence or absence of CD59 on the surface of the host cells from which the HIV-1 virions are derived.

-

Harvest the cells of interest (e.g., THP-1 and U1).

-

Incubate the cells with a primary antibody specific for human CD59.

-

As a control, incubate a separate aliquot of cells with an isotype-matched control antibody.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Analyze the cells using a flow cytometer to detect the fluorescence intensity, which corresponds to the level of CD59 expression.

Visualizations

Signaling Pathway: rILYd4-Mediated Enhancement of Complement Virolysis

References

- 1. A High-Affinity Inhibitor of Human CD59 Enhances Complement-Mediated Virolysis of HIV-1: Implications for Treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] A High-Affinity Inhibitor of Human CD59 Enhances Complement-Mediated Virolysis of HIV-1: Implications for Treatment of HIV-1/AIDS | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide: The Structural Biology of rILYd4 and Human CD59 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional interactions between the recombinant domain 4 of Intermedilysin (rILYd4) and its human receptor, CD59. This interaction is of significant interest in the fields of immunology and oncology due to rILYd4's ability to inhibit CD59, a key complement regulatory protein, thereby enhancing the efficacy of complement-dependent cytotoxicity (CDC) in cancer therapy.

Introduction to rILYd4 and Human CD59

Human CD59 is a glycosylphosphatidylinositol (GPI)-anchored membrane protein that plays a crucial role in protecting host cells from the lytic activity of the complement system. It achieves this by binding to the C8 and C9 components of the assembling Membrane Attack Complex (MAC), thereby preventing pore formation. Many cancer cells overexpress CD59, which contributes to their resistance to complement-mediated killing by therapeutic antibodies.

Intermedilysin (ILY) is a pore-forming toxin produced by Streptococcus intermedius. Its specificity for human cells is conferred by its C-terminal domain 4 (D4), which binds with high affinity to human CD59. A recombinant, non-lytic form of this domain, rILYd4, has been developed as a potent and specific inhibitor of human CD59. By binding to the same site on CD59 as C8 and C9, rILYd4 competitively blocks CD59's protective function, rendering cells susceptible to MAC-induced lysis.

Structural Biology of the rILYd4-hCD59 Complex

The three-dimensional structure of the complex between rILYd4 and human CD59 has been elucidated by X-ray crystallography, providing a detailed view of their interaction at the molecular level.

Key Structural Features:

-

Overall Architecture: The crystal structure reveals a compact globular complex. Human CD59 is a relatively small, disulfide-rich protein, while rILYd4 adopts a β-sandwich fold characteristic of the MACPF/CDC domain 4.

-

Binding Interface: The interaction is primarily mediated by residues within domain 4 of ILY and a specific region on the outer face of CD59. This interface involves a combination of hydrogen bonds, salt bridges, and hydrophobic interactions, contributing to the high affinity and specificity of the binding.

-

Mechanism of Inhibition: The binding site of rILYd4 on CD59 directly overlaps with the binding sites for the complement proteins C8 and C9. This steric hindrance is the primary mechanism by which rILYd4 inhibits the function of CD59, preventing it from interfering with the assembly of the MAC pore.

Quantitative Interaction Data

The binding affinity of rILYd4 for human CD59 has been quantified using various biophysical techniques. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Method | Species | Reference |

| K | 4.29 x 10 M | Surface Plasmon Resonance (SPR) | Human | |

| ED | 33 nmol/L | Complement-Dependent Cytotoxicity (CDC) Assay | Human |

Note: The Kd value was determined for the full-length native Intermedilysin (ILY), of which rILYd4 is a domain. The ED50 value represents the effective concentration of rILYd4 required to achieve 50% of the maximum enhancement of rituximab-mediated CDC in a specific cancer cell line.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the rILYd4-hCD59 interaction.

Expression and Purification of Recombinant rILYd4

Recombinant ILYd4 is typically expressed in Escherichia coli due to the high yields and ease of genetic manipulation.

Protocol Outline:

-

Cloning: The DNA sequence encoding domain 4 of Intermedilysin is cloned into a suitable bacterial expression vector, often with an N- or C-terminal purification tag (e.g., His-tag).

-

Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Expression: Bacterial cultures are grown to mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis: The bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a suitable lysis buffer.

-

Purification: The soluble lysate is clarified by centrifugation, and rILYd4 is purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged protein).

-

Further Purification (Optional): Size-exclusion chromatography can be used as a final polishing step to remove aggregates and ensure a homogenous protein preparation.

-

Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol Outline:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

-

Ligand Immobilization: Recombinant human CD59 is immobilized onto the sensor chip surface. A reference flow cell is typically prepared in parallel to subtract non-specific binding.

-

Analyte Injection: A series of concentrations of rILYd4 (the analyte) are injected over the sensor chip surface.

-

Data Acquisition: The binding of rILYd4 to the immobilized CD59 is monitored in real-time as a change in resonance units (RU). The association and dissociation phases are recorded.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

X-ray Crystallography

This technique is used to determine the three-dimensional atomic structure of the rILYd4-hCD59 complex.

Protocol Outline:

-

Complex Formation: Purified rILYd4 and hCD59 are mixed in a specific molar ratio to form the complex.

-

Purification of the Complex: The rILYd4-hCD59 complex is purified from any unbound protein using size-exclusion chromatography.

-

Crystallization: The purified complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives.

-

Crystal Optimization: The initial crystallization conditions are optimized to obtain large, well-diffracting crystals.

-

Data Collection: The crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed, and the crystal structure is solved using molecular replacement or other phasing methods.

-

Model Building and Refinement: An atomic model of the complex is built into the electron density map and refined to high resolution.

Complement-Dependent Cytotoxicity (CDC) Assay

This cell-based assay is used to assess the ability of rILYd4 to enhance the killing of cancer cells by complement-activating therapeutic antibodies.

Protocol Outline:

-

Cell Seeding: Target cancer cells (e.g., lymphoma or leukemia cell lines) are seeded into a 96-well plate.

-

rILYd4 and Antibody Incubation: The cells are pre-incubated with a fixed concentration of a therapeutic antibody (e.g., Rituximab) and varying concentrations of rILYd4.

-

Complement Addition: A source of active complement, typically normal human serum, is added to the wells.

-

Incubation: The plate is incubated at 37°C to allow for complement activation and cell lysis.

-

Viability Measurement: Cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., AlamarBlue) or by staining with a viability dye (e.g., propidium iodide) followed by flow cytometry.

-

Data Analysis: The percentage of cell lysis is calculated for each condition, and the ED50 of rILYd4 is determined.

Flow Cytometry Analysis of CD59 Internalization

Flow cytometry can be used to monitor the expression of CD59 on the cell surface following treatment with rILYd4.

Protocol Outline:

-

Cell Treatment: Cells are treated with rILYd4 for various time points.

-

Staining: The cells are stained with a fluorescently labeled primary antibody specific for human CD59.

-

Data Acquisition: The fluorescence intensity of the stained cells is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is quantified. A decrease in MFI over time indicates the internalization and/or degradation of CD59 from the cell surface.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and biological pathways related to the rILYd4-hCD59 interaction.

Molecular Basis for rILYd4 Specificity for Human CD59: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the molecular interactions underpinning the specificity of recombinant Intermedilysin domain 4 (rILYd4) for human CD59. Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and key structural features that govern this interaction.

Introduction

Intermedilysin (ILY), a cholesterol-dependent cytolysin (CDC) secreted by Streptococcus intermedius, exhibits a unique specificity for human cells. This specificity is conferred by its C-terminal domain 4 (D4), which recognizes and binds to the human complement regulatory protein CD59.[1][2] The recombinant form of this domain, rILYd4, is a 114-amino acid peptide that retains the high-affinity binding to human CD59 without the pore-forming activity of the full-length toxin.[3][4] This property has made rILYd4 a valuable research tool and a potential therapeutic agent for enhancing complement-dependent cytotoxicity (CDC) in cancer cells that overexpress CD59.[3] Understanding the molecular basis of the rILYd4-CD59 interaction is crucial for the development of novel therapeutics and for dissecting the mechanisms of CDC evasion by cancer cells.

Quantitative Data Presentation

The binding of rILYd4 to human CD59 is characterized by a high affinity, as determined by surface plasmon resonance (SPR). The following table summarizes the key quantitative data for the interaction between the full-length Intermedilysin (of which rILYd4 is the binding domain) and human CD59.

| Parameter | Value | Method | Reference |

| Affinity (K_D) | 4.9 nM | Surface Plasmon Resonance |

Note: As rILYd4 constitutes the entirety of the CD59-binding domain of Intermedilysin, this affinity value is considered representative of the rILYd4-CD59 interaction.

Structural Basis of Interaction

The high-affinity and specific interaction between rILYd4 and human CD59 is underpinned by a precise structural complementarity. The crystal structure of the Intermedilysin-CD59 complex has been resolved, revealing the key residues and interfaces involved in binding.

The primary binding site involves a side-to-side contact between a β-hairpin extension of ILY domain 4 and the core β-sheet of CD59. This interaction is stabilized by a combination of hydrophobic stacking and a network of hydrogen bonds and salt bridges.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the rILYd4-CD59 interaction.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the general procedure for determining the binding kinetics and affinity of rILYd4 to human CD59.

Objective: To quantify the association (k_on) and dissociation (k_off) rate constants and to calculate the equilibrium dissociation constant (K_D).

Materials:

-

Biacore™ instrument (or equivalent SPR system)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human CD59 (soluble, without GPI anchor)

-

Recombinant rILYd4

-

HBS-EP+ buffer (or similar running buffer)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject recombinant human CD59 (e.g., at 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~1000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

-

A reference flow cell should be prepared similarly but without the injection of CD59.

-

-

Binding Analysis:

-

Prepare a dilution series of rILYd4 in running buffer (e.g., ranging from 0.1 nM to 100 nM).

-

Inject the rILYd4 solutions over the immobilized CD59 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow for dissociation in running buffer for a defined time (e.g., 600 seconds).

-

Regenerate the sensor surface between each concentration by injecting the regeneration solution (e.g., a short pulse of Glycine-HCl, pH 2.0).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the k_on, k_off, and K_D values.

-

X-ray Crystallography for Structural Determination

This protocol provides a general workflow for the crystallization and structure determination of the rILYd4-CD59 complex.

Objective: To obtain a high-resolution three-dimensional structure of the rILYd4-CD59 complex.

Materials:

-

Purified, soluble recombinant human CD59

-

Purified recombinant rILYd4 (or a disulfide-locked ILY mutant for stability)

-

Crystallization screening kits

-

Cryoprotectant solutions

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Protein Expression and Purification:

-

Express soluble human CD59 (lacking the GPI anchor) and rILYd4 separately in a suitable expression system (e.g., E. coli or mammalian cells).

-

Purify each protein to homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Complex Formation and Purification:

-

Mix purified rILYd4 and CD59 in a slight molar excess of one component.

-

Incubate to allow for complex formation.

-

Purify the complex from any unbound protein using size-exclusion chromatography.

-

-

Crystallization:

-

Concentrate the purified complex to a suitable concentration (e.g., 5-10 mg/mL).

-

Perform sparse-matrix screening of crystallization conditions using commercially available screens at different temperatures. The hanging-drop or sitting-drop vapor-diffusion method is commonly used.

-

Optimize initial crystal hits by varying precipitant concentration, pH, and additives.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement, using existing structures of homologous proteins as search models if available.

-

Refine the atomic model against the experimental data and validate the final structure.

-

Complement-Dependent Cytotoxicity (CDC) Assay

This protocol describes how to assess the ability of rILYd4 to enhance CDC in CD59-expressing cells.

Objective: To measure the potentiation of antibody-mediated complement-dependent lysis of target cells by rILYd4.

Materials:

-

CD59-expressing target cells (e.g., rituximab-resistant lymphoma cells)

-

Therapeutic antibody (e.g., Rituximab)

-

Normal Human Serum (NHS) as a source of complement

-

Heat-inactivated NHS (iNHS) as a negative control

-

rILYd4

-

Cell viability reagent (e.g., AlamarBlue, Propidium Iodide)

-

96-well cell culture plates

Procedure:

-

Cell Plating:

-

Seed the target cells into a 96-well plate at a density of 2 x 10^6 cells/mL.

-

-

Treatment:

-

Add varying concentrations of rILYd4 to the appropriate wells.

-

Add the therapeutic antibody at a fixed concentration (e.g., 10-20 µg/mL).

-

Add NHS to a final concentration of 20-25%.

-

Include control wells with cells only, cells + antibody + iNHS, and cells + rILYd4 + iNHS.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 3 hours).

-

-

Viability Measurement:

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell lysis for each condition relative to a positive control (e.g., cells lysed with a detergent like Triton X-100) and a negative control (cells in media alone).

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the rILYd4-CD59 interaction.

References

- 1. Identification of the high affinity binding site in the Streptococcus intermedius toxin intermedilysin for its membrane receptor, the human complement regulator CD59 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human CD59 is a receptor for the cholesterol-dependent cytolysin intermedilysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human CD59 inhibitor sensitizes rituximab resistant lymphoma cells to complement-mediated cytolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling CD59-Antibody Interactions to Design Paratope-Mimicking Peptides for Complement Modulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Complement-Mediated Virolysis of HIV-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, plays a dual role in HIV-1 pathogenesis. While it can contribute to viral control through mechanisms such as complement-mediated virolysis (CMV), HIV-1 has evolved sophisticated strategies to evade this potent immune surveillance. This technical guide provides an in-depth overview of the core principles and experimental methodologies essential for early-stage research into the complement-mediated lysis of HIV-1. We detail key experimental protocols, present quantitative data on the interplay between viral and host factors, and visualize the complex signaling pathways and experimental workflows. A comprehensive understanding of these interactions is paramount for the development of novel therapeutic strategies aimed at harnessing the lytic power of the complement system against HIV-1.

Introduction: The Double-Edged Sword of Complement in HIV-1 Infection

The complement system comprises a cascade of plasma proteins that, upon activation, can lead to the opsonization of pathogens for phagocytosis, the recruitment of inflammatory cells, and the direct lysis of pathogens through the formation of the Membrane Attack Complex (MAC)[1][2]. In the context of HIV-1, all three major complement activation pathways—classical, lectin, and alternative—can be initiated.

-

The Classical Pathway is primarily triggered by antibodies bound to the viral envelope glycoproteins gp120 and gp41[1][2]. However, direct, antibody-independent activation can also occur through the binding of C1q to gp41[3].

-

The Lectin Pathway is initiated by the binding of mannan-binding lectin (MBL) to the high-mannose glycans on the surface of gp120.

-

The Alternative Pathway , while less defined in its direct initiation by HIV-1, can serve as an amplification loop for the other two pathways.

Despite these activation mechanisms, HIV-1 is remarkably resistant to complement-mediated lysis in vivo. This resistance is largely attributed to the incorporation of host-derived complement regulatory proteins, such as CD55 (Decay-Accelerating Factor) and CD59 (Protectin), into the budding virion's envelope. These proteins effectively inhibit the formation and function of the C3 convertases and the MAC, respectively. Furthermore, HIV-1 can recruit soluble complement regulators, such as Factor H, to its surface via interactions with gp41, further dampening the complement cascade.

Understanding the delicate balance between complement activation and viral evasion is critical for developing strategies to enhance the virolytic potential of the complement system against HIV-1.

Key Signaling Pathways and Experimental Workflows

Visualizing the intricate molecular interactions is crucial for a comprehensive understanding of complement-mediated virolysis of HIV-1. The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a typical experimental workflow.

Complement Activation Pathways Leading to HIV-1 Virolysis

Caption: Complement activation pathways leading to the formation of the Membrane Attack Complex (MAC) and subsequent virolysis of HIV-1.

HIV-1 Evasion of Complement-Mediated Virolysis

Caption: Mechanisms employed by HIV-1 to evade complement-mediated lysis, including the incorporation of host complement regulatory proteins and the recruitment of soluble regulators.

Experimental Workflow for Assessing Complement-Mediated Virolysis

References

Unraveling the Origins and Therapeutic Potential of rILYd4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of rILYd4, a recombinant protein originating from Streptococcus intermedius. It details the molecular origins of rILYd4 as the fourth domain of the cytolytic toxin Intermedilysin (ILY) and its subsequent development as a potent and specific inhibitor of human CD59. This document elucidates the mechanism by which rILYd4 enhances complement-dependent cytotoxicity (CDC) of therapeutic antibodies, offering a promising strategy to overcome resistance in B-cell malignancies. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to facilitate further research and development in this area.

Introduction: From Bacterial Toxin to Therapeutic Adjuvant

Streptococcus intermedius, a gram-positive bacterium, is a commensal organism of the human oral cavity and gastrointestinal tract but can also act as an opportunistic pathogen, frequently associated with abscess formation[1][2]. A key virulence factor produced by pathogenic strains of S. intermedius is Intermedilysin (ILY), a cholesterol-dependent cytolysin (CDC) with a unique and potent specificity for human cells[3][4][5]. This human-specific tropism is attributed to its reliance on the human glycosylphosphatidylinositol (GPI)-anchored protein CD59 as its cellular receptor, a departure from other CDCs that primarily recognize cholesterol in the cell membrane.

The interaction between ILY and human CD59 is mediated by the C-terminal domain 4 (D4) of the toxin. This observation led to the innovative development of a recombinant form of this domain, a 114-amino acid peptide named rILYd4. rILYd4 retains the high-affinity binding to human CD59 but lacks the pore-forming domains of the full-length ILY, rendering it non-cytolytic. Instead, rILYd4 functions as a specific inhibitor of CD59.

CD59 is a critical membrane complement regulatory protein that protects host cells from complement-mediated damage by preventing the formation of the membrane attack complex (MAC). In the context of cancer, particularly B-cell malignancies, overexpression of CD59 is a known mechanism of resistance to therapeutic monoclonal antibodies like rituximab and ofatumumab, which rely on CDC for their efficacy. By inhibiting CD59, rILYd4 has emerged as a promising adjuvant in cancer therapy, capable of sensitizing resistant cancer cells to the cytotoxic effects of these antibodies.

The Molecular Origins of rILYd4

rILYd4 is a product of targeted protein engineering, derived from the ily gene found exclusively in S. intermedius. The full-length Intermedilysin protein is a 54 kDa molecule that, like other CDCs, is secreted as a water-soluble monomer. Upon binding to human CD59 on the cell surface, ILY oligomerizes to form a prepore complex, which then undergoes a conformational change to insert a large β-barrel pore into the cell membrane, leading to cell lysis.

The domain structure of ILY is crucial to its function, with domain 4 being responsible for receptor recognition. Researchers identified that this domain could be expressed independently and would competitively inhibit the binding of the full-length toxin. This led to the hypothesis that a recombinant domain 4 could act as a CD59 inhibitor. Subsequent studies confirmed that rILYd4 binds to the functional site of human CD59, thereby preventing its interaction with components of the MAC and abrogating its protective function.

Mechanism of Action: Enhancing Complement-Dependent Cytotoxicity

The primary therapeutic application of rILYd4 is to enhance the CDC of anti-cancer monoclonal antibodies. The mechanism of this enhancement is a direct consequence of its inhibition of CD59.

The Complement Cascade and the Role of CD59

Therapeutic antibodies such as rituximab and ofatumumab, which target the CD20 antigen on B-cells, initiate the classical complement pathway. This leads to a cascade of enzymatic reactions culminating in the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC). The MAC inserts into the cancer cell membrane, creating a pore that disrupts the osmotic balance and leads to cell lysis.

CD59 acts as a crucial checkpoint at the final stage of this cascade. It binds to the C8 and C9 components of the assembling MAC, preventing the polymerization of C9 and the formation of a functional pore. In many B-cell malignancies, the upregulation of CD59 on the cell surface is a significant factor in the development of resistance to antibody-based therapies.

rILYd4-mediated Inhibition of CD59

rILYd4 exerts its function by binding to CD59 and inducing its rapid internalization and subsequent degradation in lysosomes. This effectively removes CD59 from the cell surface, leaving the cell vulnerable to MAC-induced lysis. Studies have shown that treatment with rILYd4 leads to a significant increase in the deposition of C9 on antibody-treated cells, confirming the enhanced formation of the MAC. Importantly, rILYd4 does not affect the earlier steps of the complement cascade, such as C1q binding or C3b(i) deposition.

The following diagram illustrates the signaling pathway of CDC enhanced by rILYd4:

References

Preliminary Studies on rILYd4's Effect on HIV-Infected Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) has evolved sophisticated mechanisms to evade the host immune system. One such strategy involves the incorporation of host-cell-derived complement regulatory proteins, such as CD59, into the viral envelope. This acquisition renders the virus resistant to complement-mediated virolysis, a critical arm of the innate immune response. The recombinant protein rILYd4, a high-affinity inhibitor of human CD59, has emerged as a promising preclinical candidate to counteract this viral defense mechanism. This technical guide provides an in-depth overview of the preliminary studies investigating the effect of rILYd4 on HIV-infected cells, with a focus on its mechanism of action, experimental validation, and potential as a therapeutic agent.

rILYd4 is the recombinant form of domain 4 of intermedilysin (ILY), a cytolytic toxin produced by Streptococcus intermedius.[1] ILY is a pore-forming toxin that specifically targets human cells by binding with high affinity to human CD59 (hCD59).[1] By binding to the active site of hCD59, rILYd4 effectively inhibits its function, thereby sensitizing HIV-1 virions and HIV-infected cells to the lytic activity of the complement system.[1]

Mechanism of Action: Overcoming Viral Resistance

HIV-1 virions, upon budding from an infected host cell, incorporate host-derived CD59 into their lipid envelope. CD59 is a key regulator of the complement system, specifically inhibiting the formation of the Membrane Attack Complex (MAC) on the cell surface. The MAC is the terminal effector of the complement cascade, forming a pore in the target membrane that leads to cell lysis. By displaying CD59 on their surface, HIV-1 virions effectively shield themselves from this potent arm of the innate immune system.

rILYd4 directly counteracts this by binding to and inhibiting the function of virion-associated CD59. This inhibition restores the activity of the complement cascade, allowing for the formation of the MAC on the viral envelope and subsequent virolysis. This action is particularly significant as it can be triggered by anti-HIV-1 antibodies present in the plasma of infected individuals, suggesting a potential for synergy with the host's own adaptive immune response.[1]

Data Presentation

The following tables summarize the key findings from preliminary studies on rILYd4.

| Cell Line | CD59 Expression | Effect of rILYd4 on Complement-Mediated Virolysis | Reference |

| THP-1 (human monocytic) | Positive | Pre-incubation with rILYd4 rendered resistant virions sensitive to complement-mediated lysis. | [1] |

| U1 (human monocytic) | Negative | Virions were already sensitive to complement; rILYd4 had no significant additional effect. |

| Source of HIV-1 | Treatment | Outcome | Reference |

| Primary isolates from PBMCs of HIV-1-infected patients | Pre-incubation with rILYd4 followed by exposure to plasma from HIV-1-positive individuals (as a source of anti-HIV-1 Abs and complement) | Significantly increased complement-mediated lysis of all primary isolates tested. | |

| HIV-1 virions from CD59-positive cell lines | Pre-incubation with rILYd4 (20 µg/ml) and treatment with anti-HIV-1 gp120 monoclonal Ab plus serum | Rendered the virus sensitive to complement-mediated lysis. |

| Safety Assessment | Cell Type | Observation | Reference |

| Bystander effect evaluation | Erythrocytes and PBMCs from HIV-1-infected patients | rILYd4, in combination with serum or plasma from HIV-1-infected patients, did not mediate complement-mediated lysis of these cells. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of rILYd4.

Expression and Purification of rILYd4

-

Expression System: E. coli

-

Purification: The recombinant protein (MW, 18.6 kDa) was purified to homogeneity. The specific details of the purification protocol (e.g., chromatography techniques) are not provided in the abstracts but would likely involve standard methods such as affinity and size-exclusion chromatography.

Assessment of CD59 Expression

-

Technique: Flow Cytometry (FACS)

-

Procedure:

-

HIV-1-infected human monocytic cell lines (THP-1 and U1) were stained with an anti-human CD59 specific antibody.

-

An isotype-matched antibody was used as a negative control.

-

The cells were analyzed by flow cytometry to determine the level of CD59 expression on the cell surface.

-

Complement-Mediated Virolysis Assay

-

Objective: To determine the sensitivity of HIV-1 virions to complement-mediated lysis in the presence or absence of rILYd4.

-

Procedure:

-

HIV-1 particles were derived from either CD59-positive (THP-1) or CD59-negative (U1) cell lines.

-

Viral preparations were pre-incubated with rILYd4 (e.g., 20 µg/ml) or a control medium.

-

The treated virions were then incubated with an anti-HIV-1 gp120 monoclonal antibody.

-

Normal human serum was added as a source of complement. Heat-inactivated serum was used as a negative control.

-

Virolysis was quantified by measuring the release of the viral p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

-

Virolysis Assay with Primary HIV-1 Isolates

-

Objective: To assess the efficacy of rILYd4 on clinically relevant HIV-1 strains.

-

Procedure:

-

Primary HIV-1 isolates were obtained from peripheral blood mononuclear cells (PBMCs) of HIV-1-infected patients.

-

The isolates were pre-incubated with or without rILYd4.

-

Heat-inactivated plasma from HIV-1-positive individuals was added as a source of anti-HIV-1 antibodies.

-

Pooled normal human serum was added as a source of complement.

-

Virolysis was measured, likely by p24 ELISA as in the previous protocol.

-

Conclusion and Future Directions

The preliminary studies on rILYd4 provide compelling evidence for its potential as a novel anti-HIV-1 therapeutic agent. By specifically targeting the host-derived CD59 on the viral envelope, rILYd4 circumvents a key viral immune evasion mechanism and enhances the natural ability of the complement system to destroy the virus. The lack of significant bystander effects on host cells in these initial experiments is also a promising indicator of its potential safety profile.

Further preclinical development is warranted to fully evaluate the therapeutic potential of rILYd4. This should include in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety. Additionally, optimizing the formulation and delivery of rILYd4 will be crucial for its translation into a clinical candidate. The findings presented in this guide underscore the potential of targeting host-derived viral defense mechanisms as a viable strategy in the ongoing effort to develop new and effective treatments for HIV/AIDS.

References

Foundational Research into GPI-Anchored Proteins in HIV-1 Budding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical role of Glycosylphosphatidylinositol (GPI)-anchored proteins and their associated membrane microdomains in the budding process of the Human Immunodeficiency Virus Type 1 (HIV-1). Understanding these fundamental interactions provides a platform for the development of novel therapeutic strategies aimed at disrupting the viral life cycle. This document outlines the key molecular players, summarizes quantitative data, provides detailed experimental protocols, and visualizes the complex biological pathways and workflows involved.

The Role of Lipid Rafts and GPI-Anchored Proteins in HIV-1 Egress

HIV-1 assembly and budding are not random events on the plasma membrane of an infected host cell. Instead, the virus strategically hijacks specific, highly organized microdomains known as lipid rafts.[1][2][3] These domains are enriched in cholesterol, sphingolipids, and a variety of proteins, including a significant concentration of GPI-anchored proteins.[4][5] The HIV-1 Gag polyprotein, the primary structural protein of the virus, is targeted to these rafts, effectively marking them as sites for viral assembly and subsequent budding. This selective budding process results in the incorporation of host cell GPI-anchored proteins into the viral envelope.

Several key GPI-anchored proteins have been identified in the HIV-1 virion, where they can play a role in the virus's survival and infectivity. These include the complement regulatory proteins CD55 (Decay-Accelerating Factor) and CD59, which protect the virus from the host's complement system, a key component of the innate immune response. Another GPI-anchored protein, Thy-1, has also been found to be incorporated into HIV-1 particles. The enrichment of these proteins in the viral envelope is a direct consequence of the budding process occurring within lipid rafts.

Conversely, some host proteins that are excluded from lipid rafts, such as the transmembrane phosphatase CD45, are notably absent from HIV-1 virions, despite their high abundance on the T-cell surface. This selective incorporation and exclusion of host proteins underscores the importance of lipid rafts as the specific platforms for HIV-1 budding.

A unique player in this process is Tetherin (also known as BST-2 or CD317), a GPI-anchored protein that functions as a host restriction factor. Instead of being a passive component, Tetherin actively inhibits the release of nascent virions by physically tethering them to the cell surface. To counteract this defense mechanism, HIV-1 has evolved the accessory protein Vpu, which directly antagonizes Tetherin, leading to its degradation and allowing for efficient viral release.

Quantitative Data on GPI-Anchored Proteins and HIV-1 Budding

The following tables summarize key quantitative findings from foundational research in this area.

| Parameter | Finding | Cell Type | Reference |

| Gag Protein Enrichment in Lipid Rafts | |||

| Myristoylated Gag Enrichment | 9-to-1 enrichment in lipid rafts compared to non-raft membranes | Jurkat cells | |

| Effect of Lipid Raft Disruption on HIV-1 Production | |||

| Cholesterol Depletion (10-20 mM MβCD) | 70-80% reduction in the release of virion-associated p24 | HeLa cells | |

| Cholesterol Depletion (10 mM MβCD) | 3-fold reduction in virus release | Jurkat cells | |

| Incorporation of GPI-Anchored Proteins into HIV-1 Virions | |||

| CD55 (DAF) | Enriched in virions | Human T-cell lines | |

| CD59 | Enriched in virions | Human T-cell lines | |

| Thy-1 | Enriched in virions | Human T-cell lines |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of GPI-anchored proteins and HIV-1 budding.

Isolation of Detergent-Resistant Membranes (DRMs) / Lipid Rafts

This protocol is used to isolate lipid rafts from other cellular membranes based on their resistance to non-ionic detergents at low temperatures.

Materials:

-

TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

-

Triton X-100

-

Sucrose solutions (40%, 30%, and 5% w/v in TNE)

-

Dounce homogenizer

-

Ultracentrifuge with a swinging bucket rotor (e.g., SW41)

Procedure:

-

Harvest approximately 2 x 107 T-cells by centrifugation.

-

Wash the cells with ice-cold TNE buffer.

-

Lyse the cells in 1 ml of ice-cold TNE containing 1% Triton X-100 for 30 minutes on ice.

-

Homogenize the lysate with 10-15 strokes in a Dounce homogenizer.

-

Mix the lysate with an equal volume of 80% sucrose in TNE to achieve a final concentration of 40% sucrose.

-

Layer the 40% sucrose-lysate mixture at the bottom of an ultracentrifuge tube.

-

Carefully overlay with 7 ml of 30% sucrose in TNE, followed by 3 ml of 5% sucrose in TNE.

-

Centrifuge at 200,000 x g for 16-18 hours at 4°C.

-

DRMs will be visible as an opaque band at the 5%/30% sucrose interface. Carefully collect this fraction.

-

Analyze the protein composition of the collected fractions by Western blotting using antibodies against raft markers (e.g., CD59) and non-raft markers (e.g., CD45).

HIV-1 Budding and Release Assay

This assay quantifies the production of new viral particles from infected cells.

Materials:

-

HIV-1 infected cells (e.g., Jurkat)

-

Complete RPMI-1640 medium

-

[35S]methionine/cysteine labeling medium

-

Lysis buffer (e.g., RIPA buffer)

-

p24 ELISA kit

-

Ultracentrifuge

Procedure:

-

Culture HIV-1 infected cells to a desired density.

-

(Optional, for metabolic labeling) Starve cells in methionine/cysteine-free medium for 30 minutes.

-

Pulse-label the cells with [35S]methionine/cysteine for a defined period (e.g., 90 minutes).

-

Chase with complete medium for a specified time to allow for virus budding.

-

Collect the cell culture supernatant.

-

Clarify the supernatant by low-speed centrifugation to remove cell debris.

-

Pellet the virions from the clarified supernatant by ultracentrifugation (e.g., 100,000 x g for 2 hours) through a 20% sucrose cushion.

-

Lyse the pelleted virions and the producer cells separately.

-

Quantify the amount of viral protein (e.g., p24) in the cell lysate and the virion lysate using a p24 ELISA or by immunoprecipitation and SDS-PAGE if metabolically labeled.

-

The budding efficiency can be calculated as the ratio of virion-associated p24 to the total p24 (cell-associated + virion-associated).

Co-immunoprecipitation (Co-IP) of HIV-1 Gag and Host Proteins

This protocol is used to determine if HIV-1 Gag physically interacts with specific host proteins, such as GPI-anchored proteins, within the cell.

Materials:

-

Cells co-expressing HIV-1 Gag and the host protein of interest

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

-

Antibody specific to the "bait" protein (e.g., anti-Gag)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Lyse the cells in ice-cold Co-IP lysis buffer.

-

Clarify the lysate by centrifugation to remove insoluble material.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the "bait" antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the "bait" protein (Gag) and the potential "prey" protein (the host protein of interest).

Confocal Microscopy for Protein Co-localization

This technique is used to visualize the subcellular localization of HIV-1 proteins and host cell markers, such as GPI-anchored proteins in lipid rafts.

Materials:

-

HIV-1 infected cells

-

Poly-L-lysine coated coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin)

-

Primary antibodies against HIV-1 Gag and a lipid raft marker (e.g., anti-CD59)

-

Fluorescently-labeled secondary antibodies with distinct emission spectra

-

Mounting medium with DAPI

Procedure:

-

Seed HIV-1 infected cells onto poly-L-lysine coated coverslips and allow them to adhere.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with a cocktail of primary antibodies (e.g., mouse anti-Gag and rabbit anti-CD59) in blocking buffer for 1-2 hours.

-

Wash the cells three times with PBS.

-

Incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488 and anti-rabbit IgG-Alexa Fluor 594) in blocking buffer for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a confocal microscope, acquiring images in separate channels for each fluorophore.

-

Analyze the images for co-localization of the signals from the different proteins.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes described in this guide.

References

- 1. Proteomics in the investigation of HIV-1 interactions with host proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]

- 4. Role of virion-associated glycosylphosphatidylinositol-linked proteins CD55 and CD59 in complement resistance of cell line-derived and primary isolates of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow Cytometry Analysis of HIV-1 Env Conformations at the Surface of Infected Cells and Virions: Role of Nef, CD4, and SERINC5 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Expressing and Purifying Recombinant rILYd4 Protein: A Detailed Protocol for Drug Development Professionals

Introduction

Recombinant ILYd4 (rILYd4) is a potent and specific inhibitor of human CD59, a key complement regulatory protein.[1][2] CD59 restricts the formation of the Membrane Attack Complex (MAC) on cell surfaces, thereby protecting cells from complement-dependent cytotoxicity (CDC).[2][3] In various B-cell malignancies, such as non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL), the overexpression of CD59 is a significant factor contributing to resistance to therapeutic monoclonal antibodies like Rituximab and Ofatumumab.[2] By inhibiting CD59, rILYd4 enhances the efficacy of these antibody-based therapies, making it a promising candidate for development as a therapeutic adjuvant.

This application note provides a detailed protocol for the expression and purification of recombinant rILYd4. The protocols described herein cover the production of both His-tagged and tag-free rILYd4, with a comparative analysis of their purity and functional activity. The information is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical development of novel cancer immunotherapies.

Data Presentation

The removal of the N-terminal histidine tag from rILYd4 has been shown to significantly improve its physical properties and biological activity. The following tables summarize the quantitative data comparing His-tagged and tag-free rILYd4.

| Parameter | His-tagged rILYd4 | Tag-free rILYd4 | Reference |

| Purity (RP-HPLC & SDS-PAGE) | >99% | >99% | |

| Solubility in aqueous solution | Unstable, prone to precipitation | Improved solubility and reduced aggregation | |

| Thermal Stability | Less stable | Greater thermal stability, retains activity after 14 days at 40°C | |

| Anti-hCD59 Activity (CDC Enhancement) | Baseline | Over three-fold higher than His-tagged version | |

| ED50 (Rituximab-mediated CDC on B-cell malignancies) | Higher | Three to four-fold lower than His-tagged version | |

| ED50 (Complement-mediated hemolysis of human erythrocytes) | Higher | Approximately ten-fold lower than His-tagged version |

Experimental Protocols

This section provides detailed methodologies for the expression of rILYd4 in E. coli and its subsequent purification. The protocol is divided into three main stages:

-

Expression and Purification of His-tagged rILYd4.

-

Enzymatic Cleavage of the His-tag.

-

Purification of Tag-free rILYd4.

Expression and Purification of His-tagged rILYd4

a. Transformation and Expression:

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the His-tagged rILYd4 gene. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to culture overnight at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

b. Cell Lysis and Clarification:

-

Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) per liter of original culture.

-

Lysis: Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged rILYd4.

c. Immobilized Metal Affinity Chromatography (IMAC):

-